3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzisoxazole ring fused with an isonicotinate moiety, and a fluorobenzyl group attached to the benzisoxazole ring. The presence of fluorine in the benzyl group imparts unique chemical properties to the compound, making it a subject of study in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an ortho-nitrobenzyl alcohol and a suitable nitrile.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and the benzisoxazole intermediate.
Coupling with Isonicotinic Acid: The final step involves coupling the fluorobenzyl-benzisoxazole intermediate with isonicotinic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The benzisoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.
Benzisoxazole: The core structure of the compound without the fluorobenzyl and isonicotinate groups.
Isonicotinic Acid: The isonicotinate moiety without the benzisoxazole and fluorobenzyl groups.
Uniqueness
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl isonicotinate is unique due to the combination of the fluorobenzyl group, benzisoxazole ring, and isonicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C20H13FN2O3 |
---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C20H13FN2O3/c21-17-4-2-1-3-14(17)11-18-16-6-5-15(12-19(16)26-23-18)25-20(24)13-7-9-22-10-8-13/h1-10,12H,11H2 |
InChI-Schlüssel |
ONUGNVFEWNZAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.